molecular formula C10H18O3 B13794453 Methyl 3-(2-hydroxycyclohexyl)propanoate CAS No. 63714-95-4

Methyl 3-(2-hydroxycyclohexyl)propanoate

Cat. No.: B13794453
CAS No.: 63714-95-4
M. Wt: 186.25 g/mol
InChI Key: SKJIMYBTUMTICC-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxycyclohexyl)propanoate is an ester derivative featuring a cyclohexane ring substituted with a hydroxyl group at the 2-position and a methyl propanoate side chain. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol.

Properties

CAS No.

63714-95-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(2-hydroxycyclohexyl)propanoate

InChI

InChI=1S/C10H18O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h8-9,11H,2-7H2,1H3

InChI Key

SKJIMYBTUMTICC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester typically involves the esterification of 3-(2-Hydroxycyclohexyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxycyclohexyl)propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Hydroxycyclohexyl)propionic acid methyl ester is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the metabolism of cyclohexane derivatives.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Hydroxycyclohexyl)propionic acid methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences and similarities between Methyl 3-(2-hydroxycyclohexyl)propanoate and its analogs:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound Ester, hydroxyl (2-position) C₁₀H₁₈O₃ 186.25 Polar hydroxyl enhances H-bonding
Methyl 3-(2-oxocyclohexyl)propanoate Ester, ketone (2-position) C₁₀H₁₆O₃ 184.23 Oxo group increases electrophilicity
2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid Carboxylic acid, hydroxyl (3-position) C₁₀H₁₈O₃ 186.25 Acidic proton; positional isomerism
Methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate Ester, ketone (2-position), methyl (1-position) C₁₁H₁₈O₃ 198.26 Chiral center (S-configuration); steric effects
Methyl 2-hydroxyacetate Simple ester, hydroxyl C₃H₆O₃ 90.08 Smaller, less complex structure

Reactivity and Stability

  • Hydroxyl vs. Oxo Groups: The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to its ketone analog (Methyl 3-(2-oxocyclohexyl)propanoate), which lacks H-bond donors . However, the oxo group enhances electrophilicity, making the ketone more reactive in nucleophilic additions or reductions.
  • Ester vs. Carboxylic Acid: Unlike 2-(3-hydroxycyclohexyl)-2-methylpropanoic acid (a carboxylic acid), the target ester lacks acidic protons, reducing susceptibility to hydrolysis under basic conditions. This stability is advantageous in synthetic applications .
  • Stereochemical Influence: The (S)-configured methyl group in Methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate introduces chirality, which could affect biological activity or enantioselective reactions .

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